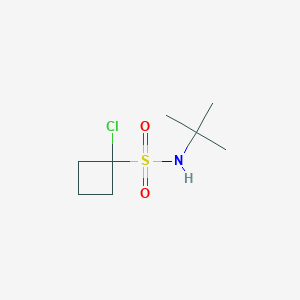

cis-3-Methoxycyclohexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis-3-Methoxycyclohexanol is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.187. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Equilibrium and Hydrogen Bonding

Intramolecular Hydrogen Bonding : cis-3-Methoxycyclohexanol (cis-3-MCH) shows a shift in conformational equilibrium due to intramolecular hydrogen bonding (IAHB). This change in equilibrium is influenced by solvent polarity and concentration. The study by Oliveira and Rittner (2005) explored this effect in detail.

Solvent and Concentration Effects : The research also indicated that with an increase in solvent polarity, there is a significant increase in the percentage of a specific conformer of cis-3-MCH, which forms intermolecular hydrogen bonds (IEHB). This observation emphasizes the role of solvent and concentration in determining the molecular structure and behavior of cis-3-MCH (Oliveira & Rittner, 2005).

Chemical Reaction Mechanisms

- Methanol Loss Mechanism : A study on the mechanism of methanol loss from the ions of cis- and trans-4-methoxycyclohexanol sheds light on the reaction pathways and structural determinants of this process. This research contributes to a deeper understanding of the chemical behavior of related compounds (Dua et al., 1996).

Enzymatic Reactions and Stereoselectivity

Enzyme-Mediated Reactions : The enzyme-mediated resolution of alcohols, including variants of cyclohexanol, highlights the stereoselective nature of these biochemical processes. This research is pivotal in understanding the interaction between enzymes and methoxycyclohexanol derivatives (Zarevúcká et al., 1994).

Biotransformation Studies : Investigations into the biotransformation of related compounds by plant cell cultures have provided insights into the stereochemical aspects of these reactions. Such studies are crucial for understanding the natural processing of these compounds (Vanek et al., 1989).

Physical Chemistry Insights

- Electron Spin Filtering : Recent research has explored the electron spin filtering capabilities of related cyclohexanone compounds. This represents a significant step in understanding the quantum mechanical properties of these molecules and their potential applications in nanotechnology (Viswanatha et al., 2022).

Safety and Hazards

Properties

IUPAC Name |

(1S,3R)-3-methoxycyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRGBAYCAUTVKN-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@@H](C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

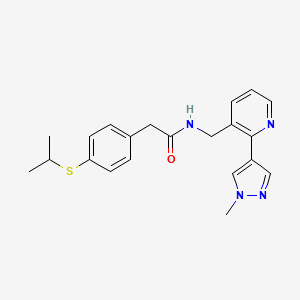

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)

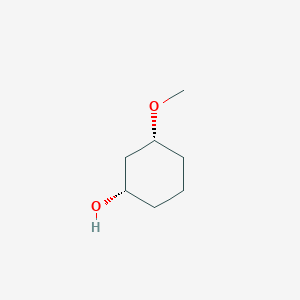

![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

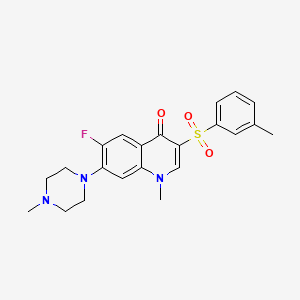

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)

![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)